molecular formula C26H20N2O7 B11492885 ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-D-phenylalaninate

ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-D-phenylalaninate

Cat. No.: B11492885
M. Wt: 472.4 g/mol
InChI Key: MCIUTAXTIKVQOC-HXUWFJFHSA-N
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Description

ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that features a nitro group, an anthracene derivative, and a phenylpropanoate ester

Preparation Methods

The synthesis of ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps. One common route includes the reaction of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with ethyl 3-phenylpropanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to prevent side reactions .

Chemical Reactions Analysis

ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The anthracene moiety can intercalate into DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H20N2O7

Molecular Weight

472.4 g/mol

IUPAC Name

ethyl (2R)-2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C26H20N2O7/c1-2-35-26(32)20(14-15-8-4-3-5-9-15)27-25(31)19-13-12-18-21(22(19)28(33)34)24(30)17-11-7-6-10-16(17)23(18)29/h3-13,20H,2,14H2,1H3,(H,27,31)/t20-/m1/s1

InChI Key

MCIUTAXTIKVQOC-HXUWFJFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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